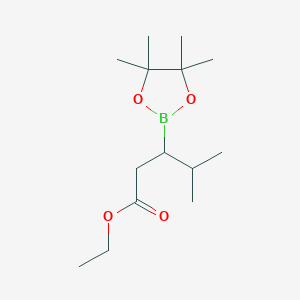![molecular formula C20H14N4O3 B2716380 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 98806-54-3](/img/structure/B2716380.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide” is a chemical compound that belongs to the benzimidazole family . Benzimidazole compounds are known for their diverse biological activities and clinical applications . They are often used in the development of new drugs due to their well-known applications and interesting biological activity profile .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . In one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
Benzimidazole derivatives have a planar molecular structure . The benzimidazole core is planar and stabilized by π-π interactions and hydrogen bonds . The X-ray diffraction technique is a powerful method for determining the relative atomic positions in a molecular structure .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. For instance, the structure of synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Aplicaciones Científicas De Investigación
Organic Synthesis
Benzimidazole derivatives, such as the compound , have found numerous applications in organic synthesis . They are significant for medicinal chemistry and have been used extensively in the synthesis of various organic compounds .
Molecular Docking Studies
Molecular docking studies have been carried out using benzimidazole derivatives as a representative case . These studies are crucial in drug discovery and development, helping to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Medicinal Chemistry
Benzimidazole derivatives are of particular interest owing to their diverse biological activity . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Antibacterial Agents
Some benzimidazole derivatives have been synthesized and evaluated as potential antibacterial agents . For instance, compounds synthesized from hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) showed promising activity against Staphylococcus aureus .
Elastase Inhibition
The compound has potential applications in elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and skin. Inhibiting this enzyme can help treat conditions like chronic obstructive pulmonary disease and emphysema .
Antioxidant Potentials
The compound has been investigated for its antioxidant potentials . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
DNA Binding Potentials
The compound has been studied for its DNA binding potentials . Understanding how a compound interacts with DNA is crucial in drug development, particularly for drugs designed to interfere with DNA replication in cancer cells .
Cancer-Specific Properties
Some benzimidazole derivatives have shown lower cytotoxic effects in normal human liver HL7702 cell line than in cancer cell lines, indicating the cancer-specific properties of these compounds .
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives is diverse and depends on their chemical structure. They have been found to exhibit various types of biological activity, such as anticancer , anti-HIV , anticonvulsant , antimalarial , anti-inflammatory , enzymatic inhibition , antiviral , antioxidant , antifungal , and antibacterial activities.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(14-7-11-16(12-8-14)24(26)27)21-15-9-5-13(6-10-15)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCJGVAPPOKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)
![5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716303.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)
![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)


![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2716312.png)

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)

![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)

